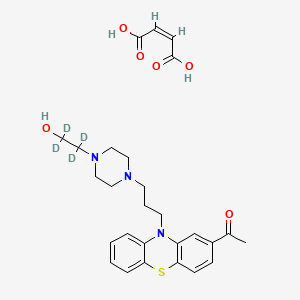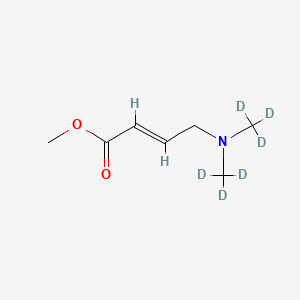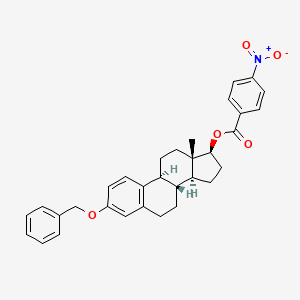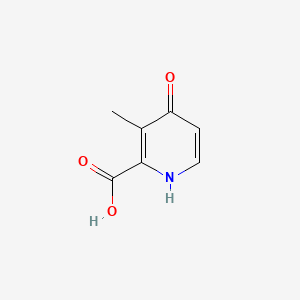
Lercanidipin-5-Desmethyl-5-Propylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine 5-Desmethyl-5-Propyl Ester is a derivative of lercanidipine, a dihydropyridine calcium channel blocker. This compound is primarily used in biochemical research, particularly in the study of proteomics . It has a molecular formula of C38H45N3O6 and a molecular weight of 639.78 g/mol .
Wissenschaftliche Forschungsanwendungen
Lercanidipine 5-Desmethyl-5-Propyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine derivatives.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Target of Action
The primary target of Lercanidipine 5-Desmethyl-5-Propyl Ester is the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with its targets by blocking the L-type calcium channels in the smooth muscle cells of blood vessels . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 63978 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Lercanidipine 5-Desmethyl-5-Propyl Ester is the relaxation and opening of the blood vessels, which allows the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
Biochemische Analyse
Biochemical Properties
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
Lercanidipine 5-Desmethyl-5-Propyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by causing dilation of the coronary and systemic arteries, increasing oxygen delivery to the myocardial tissue, decreasing total peripheral resistance, decreasing systemic blood pressure, and decreasing afterload . It also has nephroprotective properties, reducing tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria .
Molecular Mechanism
The molecular mechanism of action of Lercanidipine 5-Desmethyl-5-Propyl Ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, it inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Metabolic Pathways
Lercanidipine 5-Desmethyl-5-Propyl Ester is involved in metabolic pathways that involve the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes
Vorbereitungsmethoden
The synthesis of Lercanidipine 5-Desmethyl-5-Propyl Ester involves several steps, starting from the basic structure of lercanidipine. The synthetic route typically includes the esterification of the carboxylic acid group with a propyl group. The reaction conditions often involve the use of a strong acid catalyst and an alcohol solvent . Industrial production methods are similar but scaled up to accommodate larger quantities. These methods ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Lercanidipine 5-Desmethyl-5-Propyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the ester group.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Vergleich Mit ähnlichen Verbindungen
Lercanidipine 5-Desmethyl-5-Propyl Ester can be compared with other similar compounds such as:
Lercanidipine: The parent compound, which is also a dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Lercanidipine 5-Desmethyl-5-Propyl Ester is unique due to its specific ester group, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lercanidipine 5-Desmethyl-5-Propyl Ester involves the conversion of Lercanidipine to its 5-Desmethyl-5-Propyl derivative through a series of chemical reactions.", "Starting Materials": [ "Lercanidipine", "Propyl alcohol", "Sodium hydroxide", "Thionyl chloride", "Methanol", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Lercanidipine is reacted with thionyl chloride to form Lercanidipine acid chloride.", "Lercanidipine acid chloride is reacted with propyl alcohol in the presence of sodium hydroxide to form Lercanidipine 5-Propyl Ester.", "Lercanidipine 5-Propyl Ester is then subjected to hydrogenation using palladium on carbon as a catalyst to form Lercanidipine 5-Desmethyl-5-Propyl Ester.", "The final product is then purified using methanol to obtain Lercanidipine 5-Desmethyl-5-Propyl Ester as a white crystalline solid." ] } | |
CAS-Nummer |
1797124-83-4 |
Molekularformel |
C38H45N3O6 |
Molekulargewicht |
639.793 |
IUPAC-Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChI-Schlüssel |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)






![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)

